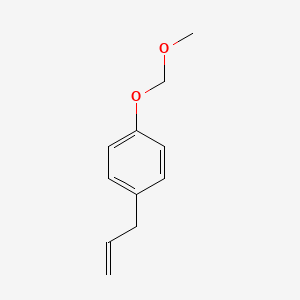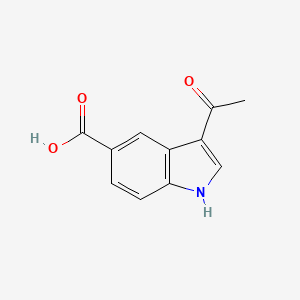
3-アセチル-1H-インドール-5-カルボン酸
概要
説明
“3-acetyl-1H-indole-5-carboxylic acid” is a derivative of indole . Indoles are a significant heterocyclic system in natural products and drugs. They play a main role in cell biology and have attracted increasing attention in recent years due to their biologically vital properties .
Physical And Chemical Properties Analysis
The molecular formula of “3-acetyl-1H-indole-5-carboxylic acid” is C11H9NO3, and its molecular weight is 203.197 g/mol .
科学的研究の応用
アルカロイド誘導体の合成
3-アセチル-1H-インドール-5-カルボン酸: は、様々なアルカロイドに多く含まれるインドール誘導体の合成における重要な前駆体です 。これらの化合物は、天然物や医薬品に存在することから、細胞生物学において重要な役割を果たしています。
抗がん作用
3-アセチル-1H-インドール-5-カルボン酸から誘導されたものも含め、インドール誘導体は、がん細胞の治療に有望であることが示されています。 悪性細胞の増殖を抑制する能力により、腫瘍学研究において貴重な存在となっています .
抗菌活性
3-アセチル-1H-インドール-5-カルボン酸の構造骨格は、強力な抗菌作用を持つ化合物の開発を可能にします。 これは、新しい抗生物質や消毒薬の開発に重要です .
抗炎症作用
研究によると、インドール誘導体は炎症を抑制する効果があり、3-アセチル-1H-インドール-5-カルボン酸は抗炎症薬の開発のための潜在的な候補です .
神経保護作用
インドール環系は、神経保護作用を持つことが知られています。 3-アセチル-1H-インドール-5-カルボン酸の誘導体は、神経変性疾患の治療薬の開発に使用できる可能性があります .
植物成長調節
3-アセチル-1H-インドール-5-カルボン酸: は、高等植物の成長と発達を調節する植物ホルモンであるインドール-3-酢酸の合成に使用できます .
抗ウイルス剤
インドール誘導体は、抗ウイルス活性を示すことが報告されています。 3-アセチル-1H-インドール-5-カルボン酸から合成された化合物は、ウイルス感染症の治療に使用できる可能性があります .
ヘッジホッグ経路阻害
この化合物は、様々な癌に関与するヘッジホッグシグナル経路を標的とした阻害剤の合成のための反応物として役立ちます。 3-アセチル-1H-インドール-5-カルボン酸に基づく阻害剤は、この経路を阻害し、腫瘍の増殖を抑制する可能性があります .
作用機序
Target of Action
Indole derivatives, which include 3-acetyl-1h-indole-5-carboxylic acid, have been found to bind with high affinity to multiple receptors . These receptors are involved in a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
Indole derivatives are known to interact with their targets, leading to changes that result in their various biological activities . For instance, some indole derivatives have been reported to show inhibitory activity against influenza A .
Biochemical Pathways
Indole derivatives are known to influence a variety of biochemical pathways due to their broad-spectrum biological activities . For example, some indole derivatives have been found to inhibit certain viruses, suggesting they may affect viral replication pathways .
Result of Action
Given the broad biological activities of indole derivatives, it can be inferred that the compound may have diverse molecular and cellular effects .
生化学分析
Biochemical Properties
3-acetyl-1H-indole-5-carboxylic acid plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, indole derivatives have been shown to bind with high affinity to multiple receptors, which is helpful in developing new useful derivatives . The interactions of 3-acetyl-1H-indole-5-carboxylic acid with these biomolecules are primarily through hydrogen bonds, van der Waals interactions, and ionic bonds . These interactions are essential for the compound’s biological activity and therapeutic potential.
Cellular Effects
3-acetyl-1H-indole-5-carboxylic acid influences various cellular processes and functions. It has been observed to affect cell signaling pathways, gene expression, and cellular metabolism. Indole derivatives, including 3-acetyl-1H-indole-5-carboxylic acid, have shown potential in treating cancer cells, microbes, and different types of disorders in the human body . The compound’s impact on cell signaling pathways includes modulation of receptor activity and downstream signaling cascades, leading to changes in gene expression and metabolic processes .
Molecular Mechanism
The molecular mechanism of 3-acetyl-1H-indole-5-carboxylic acid involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The compound exerts its effects by binding to specific receptors and enzymes, leading to the modulation of their activity . These interactions can result in the inhibition of certain enzymes or the activation of others, ultimately affecting various cellular processes. Additionally, 3-acetyl-1H-indole-5-carboxylic acid can influence gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 3-acetyl-1H-indole-5-carboxylic acid can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that indole derivatives can maintain their biological activity over extended periods, although some degradation may occur . Long-term exposure to 3-acetyl-1H-indole-5-carboxylic acid in in vitro or in vivo studies has demonstrated sustained effects on cellular processes, including gene expression and metabolic activity .
Dosage Effects in Animal Models
The effects of 3-acetyl-1H-indole-5-carboxylic acid vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects, while higher doses could lead to toxic or adverse effects . Studies have identified threshold effects, where a specific dosage range is required to achieve the desired biological activity without causing toxicity . It is essential to determine the optimal dosage to maximize the compound’s therapeutic potential while minimizing adverse effects.
Metabolic Pathways
3-acetyl-1H-indole-5-carboxylic acid is involved in several metabolic pathways. It interacts with various enzymes and cofactors, influencing metabolic flux and metabolite levels . The compound’s metabolism includes its conversion into different metabolites, which can further participate in biochemical reactions. These metabolic pathways are crucial for the compound’s biological activity and therapeutic potential .
Transport and Distribution
The transport and distribution of 3-acetyl-1H-indole-5-carboxylic acid within cells and tissues involve specific transporters and binding proteins . These interactions determine the compound’s localization and accumulation in different cellular compartments. The distribution of 3-acetyl-1H-indole-5-carboxylic acid is essential for its biological activity, as it needs to reach its target sites to exert its effects .
Subcellular Localization
The subcellular localization of 3-acetyl-1H-indole-5-carboxylic acid is influenced by targeting signals and post-translational modifications . These factors direct the compound to specific compartments or organelles within the cell, affecting its activity and function. Understanding the subcellular localization of 3-acetyl-1H-indole-5-carboxylic acid is crucial for elucidating its mechanism of action and therapeutic potential .
特性
IUPAC Name |
3-acetyl-1H-indole-5-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9NO3/c1-6(13)9-5-12-10-3-2-7(11(14)15)4-8(9)10/h2-5,12H,1H3,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MEYLFQCWVDJSQU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CNC2=C1C=C(C=C2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10468531 | |
| Record name | 3-acetyl-1H-indole-5-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10468531 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
203.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
444991-59-7 | |
| Record name | 3-acetyl-1H-indole-5-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10468531 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


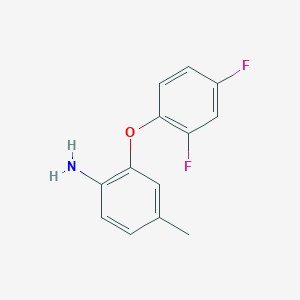

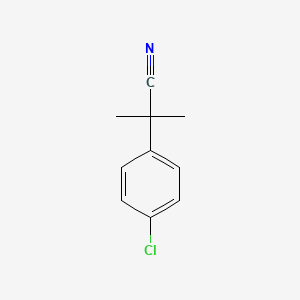
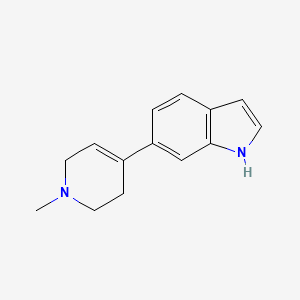

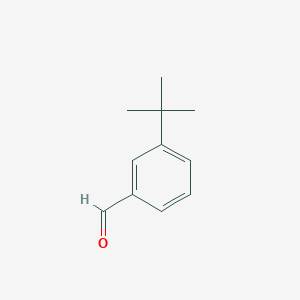
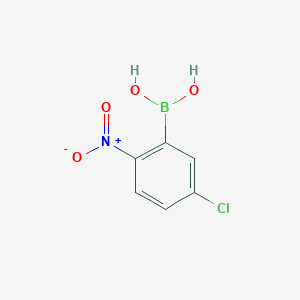
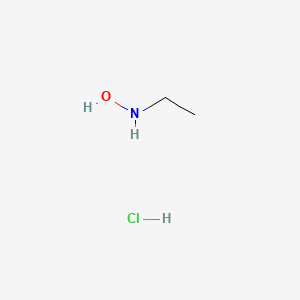
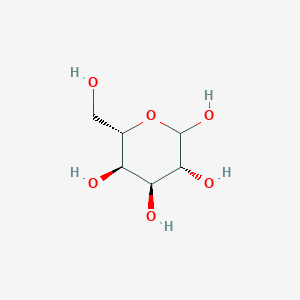
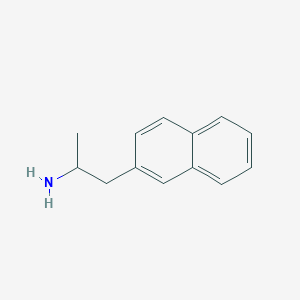
![N-[(3S,4R,5S,6R)-2,4,5-trihydroxy-6-(hydroxymethyl)oxan-3-yl]propanamide](/img/structure/B1365099.png)
![8-Chloroimidazo[1,2-a]pyrazine](/img/structure/B1365105.png)
